1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(naphthalen-2-yloxymethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16(2)14-24-21-10-6-5-9-20(21)23-22(24)15-25-19-12-11-17-7-3-4-8-18(17)13-19/h3-13H,1,14-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYAWYDSFQELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure
The compound features a benzimidazole core substituted with a naphthalen-2-yloxy group and a 2-methylallyl side chain. This unique structure is hypothesized to contribute to its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds containing the benzimidazole scaffold exhibit notable anticancer properties. For instance, derivatives of benzimidazole have been shown to possess selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
The specific IC50 values for this compound are yet to be established in current literature but are expected to be comparable to those of related compounds.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth effectively, which is crucial in the development of new antibiotics.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | S. aureus, E. coli | TBD | TBD |
| Compound B | B. subtilis | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, which can disrupt vital metabolic processes in pathogens.
- DNA Interaction : These compounds may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
Case Studies
Recent studies have highlighted the potential of benzimidazole derivatives in clinical settings:
- Study on Anticancer Properties : A study published in PubMed examined various benzimidazole derivatives' effects on human cancer cell lines, demonstrating significant antiproliferative effects.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
